1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is an organic compound characterized by the presence of both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 2-ethoxyphenol under specific conditions. A common synthetic route includes:
Step 1: Protection of the hydroxyl groups in 2,4-dihydroxyacetophenone using a suitable protecting group.
Step 2: Reaction with 2-ethoxyphenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Step 3: Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(2-propoxyphenoxy)ethanone
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is unique due to the presence of the ethoxy group, which may influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-2-20-15-5-3-4-6-16(15)21-10-14(19)12-8-7-11(17)9-13(12)18/h3-9,17-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFDRMPGKYCDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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